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Compound of Interest

Compound Name: Orobanchol

Cat. No.: B1246147

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key genes involved in the biosynthesis of
orobanchol, a crucial strigolactone. Understanding the function of these genes is pivotal for
applications ranging from agricultural biotechnology to drug development. This document
outlines the experimental validation of these genes, presenting quantitative data, detailed
experimental protocols, and visual representations of the biosynthetic pathways.

Performance Comparison of Orobanchol
Biosynthesis Genes

The validation of genes responsible for orobanchol production has been a significant area of
research, revealing distinct pathways and enzymatic functions across different plant species.
Below is a summary of key genes and the impact of their functional validation through knockout
or mutant analysis.
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Gene Plant Species

Method of
Validation

Key
Phenotypic

. Reference
and Metabolic

Changes

OsCYP711A2
(0s900)

Rice (Oryza

sativa)

Mutant Analysis

Accumulation of
carlactonoic acid
(CLA); reduction
in 4- [11[2]
deoxyorobanchol

(4DO) and

orobanchol.[1][2]

OsCYP711A3
(Os1400)

Rice (Oryza

sativa)

CRISPR/Cas9

Knockout

Complete lack of
orobanchol,
accumulation of

its precursor

4DO; shorter [3]
plant height, but

no significant
change in

tillering.[3]

Tomato
SICYP722C (Solanum

lycopersicum)

CRISPR/Cas9

Knockout

Orobanchol and
its derivative
solanacol
become
undetectable in
root exudates;
accumulation of [1112114]
carlactonoic acid

(CLA); no

significant

change in shoot
branching.[1][2]

[4]

VuCYP722C Cowpea (Vigna

unguiculata)

In vitro enzyme

assay

Recombinant [1]

enzyme converts
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CLAto
orobanchol and
its diastereomer,
ent-2'-epi-

orobanchol.[1]

Strongly reduced
production of
orobanchol,

solanacol, and

Tomato didehydro-

SIMAX1 (Solanum Mutant Analysis orobanchol
lycopersicum) isomers, leading

to a severe

strigolactone
mutant

phenotype.

Converts
carlactone to

carlactonoic acid

(CLA), a key
Arabidopsis ] precursor for
AtMAX1 ) Mutant Analysis ) [11[2]
thaliana both canonical
and non-
canonical

strigolactones.[1]

(2]

Orobanchol Biosynthesis Pathways

Orobanchol biosynthesis proceeds from [3-carotene through a series of enzymatic steps. Two
distinct downstream pathways have been identified for the conversion of carlactonoic acid
(CLA) to orobanchol, primarily differing between monocots (like rice) and dicots (like tomato).

Canonical Strigolactone Biosynthesis Pathway
(Upstream)

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.835160/full
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.835160/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8863659/
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.835160/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8863659/
https://www.benchchem.com/product/b1246147?utm_src=pdf-body
https://www.benchchem.com/product/b1246147?utm_src=pdf-body
https://www.benchchem.com/product/b1246147?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

This initial part of the pathway, leading to the formation of carlactone, is largely conserved
across higher plants.

all-trans-B-carotene D27 CCD7 9-cis-B-apo-10'-carotenal CCD8 Carlactone

Click to download full resolution via product page

Upstream pathway of strigolactone biosynthesis.

Orobanchol Biosynthesis Downstream Pathways: A
Comparison

The pathways diverge after the formation of carlactonoic acid (CLA).
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Comparison of downstream orobanchol biosynthesis.

Experimental Protocols
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Accurate validation of gene function relies on robust experimental methodologies. The following
sections detail the key protocols used in the cited studies.

Strigolactone Extraction and Quantification by LC-
MS/MS

This protocol is essential for quantifying the levels of orobanchol and its precursors in plant
tissues and root exudates.

a. Sample Collection and Extraction:

o Root Exudates: Plants are grown hydroponically. The nutrient solution is collected and
passed through a C18 solid-phase extraction (SPE) column to capture strigolactones. The
column is then washed, and the strigolactones are eluted with acetone or a similar organic
solvent.[5]

e Plant Tissue: Root or shoot tissue is flash-frozen in liquid nitrogen, ground to a fine powder,
and extracted with an acetone/water mixture. The extract is then partitioned against hexane
to remove nonpolar compounds.

b. LC-MS/MS Analysis:

 Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-
performance liquid chromatography (UHPLC) system coupled to a tandem mass
spectrometer (MS/MS) is used.[6][7]

o Chromatography: A C18 reversed-phase column is typically used for separation. The mobile
phase usually consists of a gradient of water and acetonitrile or methanol, both containing a
small amount of formic acid to improve ionization.

o Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring
(MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions
for each target strigolactone are monitored.

« Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal
standard (e.g., d6-labeled GR24) and generating a standard curve with known
concentrations of the analytes.[7]
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Gene Knockout using CRISPR/Cas9

This powerful gene-editing technique allows for the targeted disruption of a specific gene to
study its function.[8][9][10]
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Workflow for CRISPR/Cas9 gene knockout in plants.
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a. SgRNA Design and Vector Construction:
¢ Single guide RNAs (sgRNAs) are designed to target a specific exon of the gene of interest.

o The sgRNA sequence is cloned into a plant expression vector that also contains the Cas9
nuclease gene.

b. Plant Transformation:

e The vector is introduced into Agrobacterium tumefaciens.

» Plant explants (e.g., cotyledons, calli) are co-cultivated with the Agrobacterium.
c. Regeneration and Selection:

o Transformed plant cells are selected on a medium containing an appropriate antibiotic or
herbicide.

o Selected cells are regenerated into whole plants.
d. Genotyping and Analysis:
e Genomic DNA is extracted from the regenerated plants.

e The target region of the gene is amplified by PCR and sequenced to confirm the presence of
mutations (insertions or deletions) that disrupt the gene's reading frame.

e Homozygous knockout lines are identified in subsequent generations.

In Vitro Enzyme Assays

These assays are used to directly determine the catalytic activity of a specific enzyme.
a. Recombinant Protein Expression:

e The coding sequence of the gene of interest (e.g., CYP722C) is cloned into an expression
vector.

e The protein is expressed in a suitable system, such as E. coli or yeast.
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e The recombinant protein is then purified.
b. Enzyme Reaction:

e The purified enzyme is incubated with its putative substrate (e.g., carlactonoic acid for
CYP722C) in a reaction buffer containing necessary cofactors (e.g., NADPH for cytochrome
P450 enzymes).[11]

e The reaction is allowed to proceed for a specific time and then stopped.
c. Product Analysis:

e The reaction mixture is extracted and analyzed by LC-MS/MS to identify and quantify the
reaction products.[12]

Feeding Experiments with Precursors

This method helps to elucidate the order of steps in a biosynthetic pathway.

a. Plant Material and Precursor Application:

Wild-type or mutant plants are grown hydroponically.

Alabeled (e.g., with stable isotopes like 3C or 2H) or unlabeled precursor (e.g., 4-
deoxyorobanchol or carlactonoic acid) is added to the hydroponic solution.

O

. Sample Collection and Analysis:

After a specific incubation period, root exudates or plant tissues are collected.

The samples are extracted and analyzed by LC-MS/MS to determine if the precursor has
been converted into downstream products.

This guide provides a foundational understanding of the methodologies used to validate the
function of orobanchol biosynthesis genes. The presented data and protocols offer a
framework for researchers to design and interpret their own experiments in this dynamic field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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